2-Methyleneglutaric acid

描述

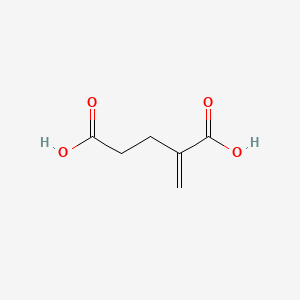

2-Methyleneglutaric acid is an organic compound with the molecular formula C6H8O4 It is a derivative of glutaric acid, characterized by the presence of a methylene group at the second carbon position

准备方法

Synthetic Routes and Reaction Conditions

2-Methyleneglutaric acid can be synthesized through several methods. One common approach involves the synthesis of a 2-methyleneglutarate diester intermediate, followed by hydrolysis to yield the desired acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and hydrolysis processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity this compound .

化学反应分析

Types of Reactions

2-Methyleneglutaric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the methylene group to a methyl group.

Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a range of functionalized derivatives .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2-Methyleneglutaric acid serves as a vital building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including condensation and cycloaddition reactions. This capability makes it valuable in the development of new compounds for pharmaceuticals and agrochemicals.

Biochemical Research

Metabolic Pathway Studies

Research indicates that this compound plays a role in fatty acid metabolism. It is studied for its effects on metabolic pathways, particularly in understanding disorders related to fatty acid oxidation . Its involvement in these pathways can aid in developing treatments for metabolic disorders such as obesity and diabetes.

Urinary Metabolomics

A study highlighted the significant presence of this compound in urine samples from pregnant women, suggesting its potential as a biomarker for certain health conditions. The compound exhibited a notable fold change between cases and controls, indicating its relevance in metabolic profiling .

Pharmaceutical Development

Precursor for Drug Synthesis

this compound is being researched as a precursor in the synthesis of various pharmaceuticals targeting metabolic disorders. Its ability to participate in biochemical reactions makes it an important compound for drug development .

Polymer Chemistry

Enhancing Material Properties

In polymer chemistry, this compound is incorporated into polymer formulations to improve properties such as flexibility and thermal stability. This application is crucial for producing advanced materials used in various industries, including automotive and construction .

Food Industry

Flavoring Agent

The compound acts as a flavoring agent in food formulations, enhancing taste profiles while appealing to manufacturers seeking natural additives. Its use in this context aligns with the growing consumer demand for natural ingredients .

Cosmetic Applications

Moisturizing Properties

In cosmetics, this compound is valued for its moisturizing properties, making it beneficial in skincare formulations aimed at providing hydration and improving skin texture .

Comprehensive Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Facilitates new compound development |

| Biochemical Research | Studies metabolic pathways related to fatty acids | Aids understanding of metabolic disorders |

| Pharmaceutical Development | Precursor for drugs targeting metabolic disorders | Potential therapeutic applications |

| Polymer Chemistry | Enhances flexibility and thermal stability in polymers | Improves material performance |

| Food Industry | Acts as a natural flavoring agent | Aligns with consumer preferences |

| Cosmetic Applications | Used for moisturizing properties in skincare products | Enhances skin hydration |

Case Studies

- Metabolic Disorder Research : A study conducted on urinary metabolites indicated that elevated levels of this compound could correlate with specific metabolic disorders during pregnancy, showcasing its potential as a biomarker for health monitoring .

- Pharmaceutical Synthesis : Ongoing research explores the synthesis of novel drugs using this compound as an intermediate, demonstrating its versatility and importance in pharmaceutical chemistry .

- Polymer Formulation Development : Research into polymer applications has shown that incorporating this compound can significantly enhance the mechanical properties of materials used in high-performance applications .

作用机制

The mechanism of action of 2-methyleneglutaric acid involves its interaction with various molecular targets and pathways. The methylene group allows for unique reactivity, enabling the compound to participate in diverse chemical reactions. These interactions can influence metabolic pathways, enzyme activity, and cellular processes .

相似化合物的比较

Similar Compounds

2-Methylglutaric acid: Similar in structure but lacks the methylene group, leading to different reactivity and applications.

3-Methylglutaric acid: Another isomer with the methyl group at a different position, affecting its chemical properties.

Glutaric acid: The parent compound, which lacks any methyl or methylene substitutions.

Uniqueness

This structural feature differentiates it from other similar compounds and makes it valuable in various research and industrial contexts .

生物活性

2-Methyleneglutaric acid, also known as 2-methylpentanedioic acid, is a dicarboxylic acid that plays a significant role in various biological processes. It is classified as a methyl-branched fatty acid and is produced through microbial metabolism. This article delves into the biological activity of this compound, highlighting its biochemical properties, physiological effects, and relevance in clinical research.

This compound has the chemical formula and is characterized by the following properties:

- Molecular Weight : 146.14 g/mol

- pKa Values :

- First carboxylic group:

- Second carboxylic group:

- Solubility : Highly soluble in water (approximately 40.6 g/L) .

Sources and Metabolism

This compound is primarily derived from the microbial metabolism of isoprenoid alkaloids, such as pristane . It is also found in various biological matrices, including urine and plasma, where its levels can be indicative of metabolic conditions.

Metabolic Role

This compound has been implicated in several metabolic pathways:

- It serves as a substrate for various enzymatic reactions within the mitochondria.

- Its levels can fluctuate significantly in response to physiological changes, such as pregnancy or metabolic disorders .

Clinical Relevance

Recent studies have shown that elevated levels of this compound are associated with certain health conditions:

- Pregnancy Complications : A study indicated that levels of this compound were significantly higher (4.14-fold) in cases of fetal growth restriction (FGR) compared to controls .

- Inflammation : Increased concentrations of this metabolite were observed in inflamed patients, suggesting its potential role as a biomarker for inflammatory processes .

Case Study 1: Fetal Growth Restriction

In a cohort study involving pregnant women, urinary metabolomics revealed that this compound was significantly elevated in cases of FGR. The findings suggest that monitoring this metabolite could aid in early detection and management of pregnancy complications .

Case Study 2: Inflammatory Conditions

A retrospective analysis demonstrated that patients with chronic inflammation exhibited markedly higher levels of this compound compared to non-inflamed individuals. This observation supports its potential utility as a biomarker for assessing inflammatory status .

Data Summary

| Biological Context | Observed Changes | Statistical Significance |

|---|---|---|

| Fetal Growth Restriction | 4.14-fold increase | p = 0.03 |

| Inflammation | Significant elevation | p < 0.001 |

属性

IUPAC Name |

2-methylidenepentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNNYYIZGGDCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189768 | |

| Record name | alpha-Methylene glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-79-2 | |

| Record name | alpha-Methylene glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3621-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methylene glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLENEGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ83S5JR9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-methyleneglutaric acid in the reaction catalyzed by α-methyleneglutarate mutase (MGM)?

A1: this compound is the substrate for MGM. The enzyme catalyzes its rearrangement into 3-methylitaconic acid (2-methylene-3-methylsuccinic acid). [] This reaction is proposed to proceed through a radical mechanism involving a cyclopropylcarbinyl radical intermediate. []

Q2: How does the presence of ester groups affect the rate of cyclization in model reactions mimicking the MGM-catalyzed rearrangement?

A2: Research using laser flash photolysis to study model reactions suggests that the presence and position of ester groups can significantly influence the reaction rate. An ester group at the alpha position of the radical was found to accelerate the 3-exo cyclization by a factor of 3, likely due to transition state stabilization. [] Conversely, the presence of ester groups at the C3 position led to a 50-fold decrease in the cyclization rate. []

Q3: What are the limitations of the proposed radical mechanism for the MGM-catalyzed reaction based on kinetic data?

A3: While the radical mechanism involving 3-exo cyclization is plausible, kinetic studies suggest limitations. The estimated overall rate constant for the radical reaction, considering the intermediate partitioning, is significantly lower than what would be required for kinetic competence in the enzymatic reaction. [] This discrepancy suggests that the actual mechanism employed by MGM might involve factors not fully captured by the model reactions, potentially including significant polar effects. []

Q4: Does the dissociation behavior of poly(this compound) (PMGA) resemble that of other dicarboxylic acid polymers?

A4: Interestingly, despite having a charge density double that of poly(acrylic acid) (PAA) and comparable to poly(maleic acid), poly(fumaric acid), and poly(itaconic acid), PMGA exhibits an apparent one-step dissociation similar to PAA. [] This behavior contrasts with the distinct two-step dissociation observed in the other dicarboxylic acid polymers. [] Further investigation using 13C NMR revealed that this behavior arises from the preferential dissociation of carboxyl groups on the side chain of PMGA at low degrees of dissociation (α < 0.4). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。